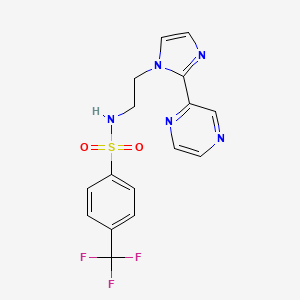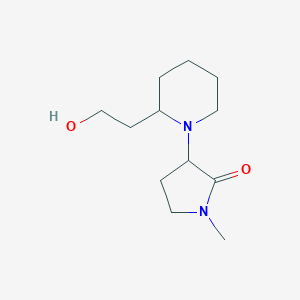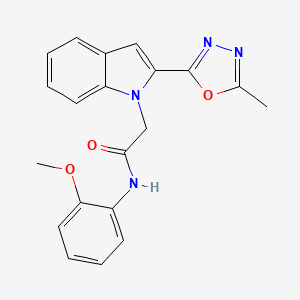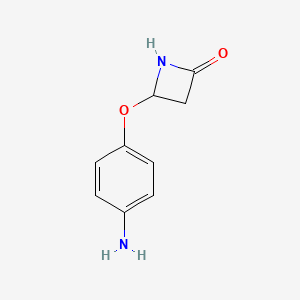
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in plant defense responses . It has been found to partially mimic the effects of methyl jasmonate, a phytohormone that induces plant defense responses against pathogens and herbivores .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” has been reported in the literature . A catalyst-free synthesis method has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-(trifluoromethyl)benzene-1-sulfonamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Research indicates that its structure allows it to inhibit the growth of various bacterial and fungal strains. The presence of the pyrazine and imidazole rings contributes to its ability to disrupt microbial cell walls and interfere with essential enzymatic processes .
Anticancer Properties
Studies have explored the compound’s efficacy in targeting cancer cells. Its unique structure enables it to interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). The trifluoromethyl group enhances its ability to penetrate cell membranes, making it a promising candidate for chemotherapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Enzyme Inhibition
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has been studied as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby inhibiting their activity. This property is particularly useful in designing drugs for diseases where enzyme regulation is crucial, such as diabetes and hypertension .
Neuroprotective Agents
Research has shown that this compound can act as a neuroprotective agent. It helps in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions .
Antiviral Applications
The compound has demonstrated antiviral activity against several viruses. Its mechanism involves inhibiting viral replication and disrupting the viral life cycle. This makes it a candidate for developing treatments for viral infections such as influenza and HIV .
Photodynamic Therapy
In photodynamic therapy, this compound can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and tumors .
Material Science
Beyond biological applications, the compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, which can have applications in electronics, coatings, and other industrial fields .
properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMWXNLPKPTOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2723063.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2723065.png)

![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)



![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)